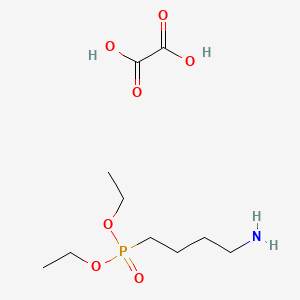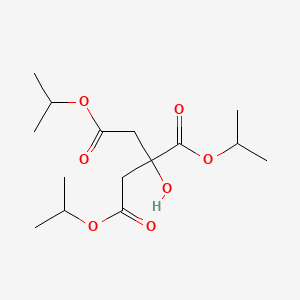
Triisopropyl citrate
概要
説明
Triisopropyl citrate (TIPC) is an ester derived from citric acid and is widely used as a plasticizer in various industrial applications. It is a colorless, odorless, and non-toxic liquid that has a high boiling point and low viscosity. TIPC is used in the production of various polymers, including polyvinyl chloride (PVC), polyurethane, and acrylonitrile-butadiene-styrene (ABS) resins. In recent years, TIPC has gained significant attention in the scientific community due to its potential applications in the field of biomedical research.
作用機序
The mechanism of action of Triisopropyl citrate is not well understood, but it is believed to act as a plasticizer by reducing the glass transition temperature of polymers. This results in increased flexibility and improved mechanical properties of the polymer. Triisopropyl citrate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Triisopropyl citrate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Triisopropyl citrate can promote cell proliferation and differentiation, and can enhance the expression of extracellular matrix proteins. Triisopropyl citrate has also been shown to have anti-inflammatory and anti-apoptotic effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
The use of Triisopropyl citrate in lab experiments has several advantages, including its low toxicity, biocompatibility, and high solubility. Triisopropyl citrate is also relatively inexpensive and easy to obtain. However, Triisopropyl citrate has some limitations, including its potential to interfere with certain assays and its limited stability in aqueous solutions.
将来の方向性
There are several potential future directions for research on Triisopropyl citrate. One area of interest is the development of Triisopropyl citrate-based hydrogels for tissue engineering and regenerative medicine applications. Another area of interest is the use of Triisopropyl citrate as a drug delivery vehicle, particularly for poorly soluble drugs. Additionally, further studies are needed to better understand the mechanism of action of Triisopropyl citrate and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, Triisopropyl citrate is a versatile and promising compound with a wide range of potential applications in the biomedical field. Its unique properties make it an ideal candidate for use in drug delivery, tissue engineering, and regenerative medicine. Further research is needed to fully understand the mechanism of action of Triisopropyl citrate and to explore its potential therapeutic applications.
科学的研究の応用
Triisopropyl citrate has been extensively studied for its potential applications in various biomedical fields, including drug delivery, tissue engineering, and regenerative medicine. The unique properties of Triisopropyl citrate, such as its biocompatibility, low toxicity, and high solubility, make it an ideal candidate for these applications.
特性
IUPAC Name |
tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7/c1-9(2)20-12(16)7-15(19,14(18)22-11(5)6)8-13(17)21-10(3)4/h9-11,19H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAZRHVERGEKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996101 | |
| Record name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropyl citrate | |
CAS RN |
74592-76-0 | |
| Record name | Tri-isopropyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74592-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074592760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIISOPROPYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4858T0OCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



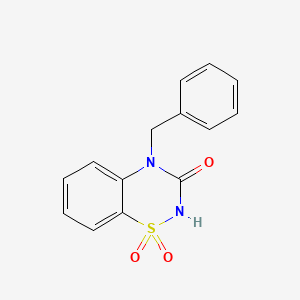
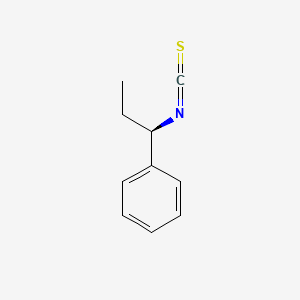
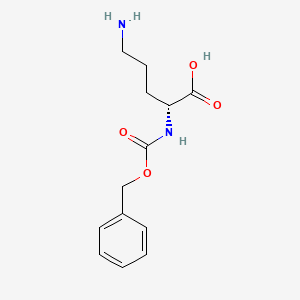
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)

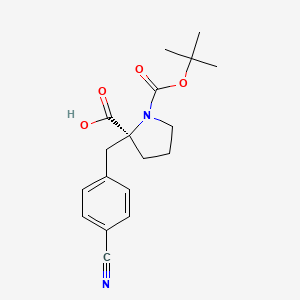
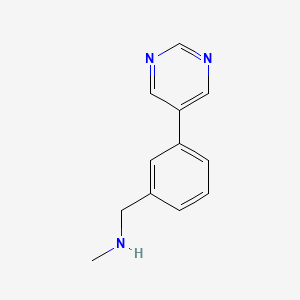
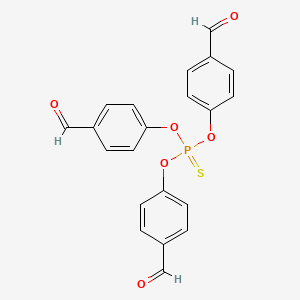
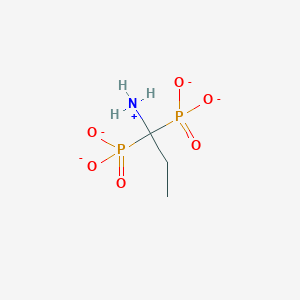
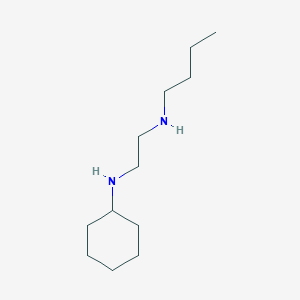
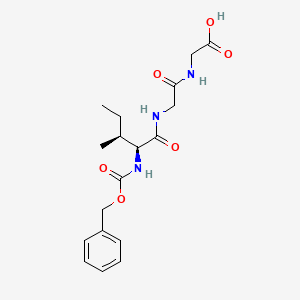
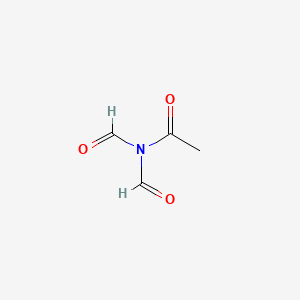
![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)
